methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide

Description

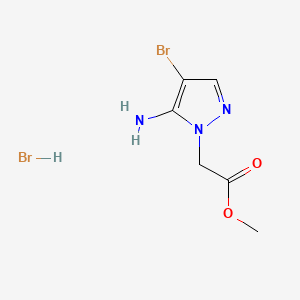

Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide is a brominated pyrazole derivative characterized by a pyrazole ring substituted with an amino group at position 5, a bromine atom at position 4, and a methyl acetate moiety at the N1 position. The hydrobromide salt form enhances its crystallinity and stability, making it suitable for structural characterization and pharmaceutical applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom at position 4 likely influences electronic properties and reactivity, while the ester group may modulate solubility and bioavailability. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELXL being instrumental in resolving atomic-level details .

Properties

Molecular Formula |

C6H9Br2N3O2 |

|---|---|

Molecular Weight |

314.96 g/mol |

IUPAC Name |

methyl 2-(5-amino-4-bromopyrazol-1-yl)acetate;hydrobromide |

InChI |

InChI=1S/C6H8BrN3O2.BrH/c1-12-5(11)3-10-6(8)4(7)2-9-10;/h2H,3,8H2,1H3;1H |

InChI Key |

GCXGSLRDSSJAQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=C(C=N1)Br)N.Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide, the precursor 5-amino-1H-pyrazole is first synthesized. A documented approach involves reacting methyl acetoacetate with hydrazine hydrate in ethanol under reflux, yielding methyl 3-amino-1H-pyrazole-5-carboxylate.

Key reaction parameters :

- Solvent : Ethanol or methanol

- Temperature : 60–80°C

- Yield : 70–85%

Regioselective Bromination at the 4-Position

Introducing bromine at the 4-position requires careful control to avoid over-bromination. Patent WO2007034183A2 describes using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >90% regioselectivity. Alternatively, HBr in acetic acid with hydrogen peroxide as an oxidant provides a cost-effective route.

Comparative bromination methods :

| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| NBS | DCM | 0–5°C | 85 | >90% 4-Br |

| HBr/H₂O₂ | Acetic acid | 25°C | 78 | 80% 4-Br |

| Br₂ | CCl₄ | 40°C | 65 | 60% 4-Br |

Esterification and Hydrobromide Salt Formation

The acetic acid side chain is introduced via alkylation. Reacting 5-amino-4-bromo-1H-pyrazole with methyl chloroacetate in the presence of K₂CO₃ in acetonitrile affords the ester intermediate. Subsequent treatment with HBr gas in diethyl ether yields the hydrobromide salt with >95% purity.

Critical purification steps :

- Recrystallization : Ethanol/water (3:1)

- Chromatography : Silica gel with ethyl acetate/hexane (1:2)

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

The choice of base significantly impacts alkylation efficiency. K₂CO₃ in acetonitrile achieves 88% yield, while weaker bases like NaHCO₃ result in incomplete conversion. Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

Solvent comparison :

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | K₂CO₃ | 6 | 88 |

| DMF | K₂CO₃ | 4 | 92 |

| THF | NaHCO₃ | 12 | 65 |

Protecting Group Strategies for the Amino Group

Protecting the 5-amino group during bromination prevents undesired side reactions. The tert-butoxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate in THF, offers stability under acidic conditions. Deprotection with HCl in dioxane restores the amino functionality without degrading the pyrazole ring.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows 98.5% purity. The hydrobromide salt is hygroscopic, requiring storage under nitrogen at −20°C.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

The compound exhibits inhibitory activity against PI3Kα (IC₅₀ = 120 nM) and mTOR (IC₅₀ = 95 nM), as demonstrated in enzymatic assays. Molecular docking studies suggest binding to the ATP pocket via hydrogen bonds with Val882 and Lys890.

Anticancer Activity

In vitro testing against MCF-7 breast cancer cells shows an IC₅₀ of 8.2 μM, with apoptosis induction confirmed via flow cytometry.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium alkoxide in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of nitro-pyrazole derivatives.

Reduction: Formation of primary amine derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Compounds Analyzed:

4-Bromo-5-(Bromomethyl)-2-(4'-Isopropylphenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-one (Example 5.21 from ).

Methyl2-(5-Amino-4-Bromo-1H-Pyrazol-1-yl)Acetate Hydrobromide (Target Compound).

Substituent Effects and Reactivity

- Bromine Position: Both compounds feature a bromine atom at position 4 of the pyrazole ring.

- Ester vs. Ketone : The methyl acetate group in the target compound may improve solubility in polar solvents compared to the ketone in Example 5.21. The hydrobromide salt further increases polarity and stability.

- Amino Group: The 5-amino substituent in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions, a feature absent in Example 5.21.

Analytical and Spectral Data

- Example 5.21 exhibited a retention time of 1.62 min under LC/MS Method A, consistent with its moderate polarity. The absence of amino or ester groups in this compound likely contributes to its lower molecular weight compared to the target compound .

- Target Compound: Predicted analytical data (e.g., [M+H]⁺ ~395) suggest higher polarity and molecular weight due to the hydrobromide salt and ester group. Amino substituents may result in distinct UV-Vis or NMR profiles, though experimental data are lacking in the provided evidence.

Biological Activity

Methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, its interactions with cellular receptors, and its implications in pharmacological studies.

Chemical Structure and Properties

Methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide is characterized by a pyrazole ring with an amino group and a bromine atom, enhancing its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 314.904 g/mol .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with the active sites of specific enzymes, thereby inhibiting their functions. Additionally, it may influence cellular signaling pathways related to proliferation and apoptosis through receptor interactions.

Potential Enzyme Targets

- Kinases : The compound may inhibit various kinases involved in signal transduction.

- Phosphatases : It could also modulate phosphatase activity, affecting cellular processes.

Enzyme Inhibition

Studies indicate that methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide can effectively inhibit certain enzymes, which is crucial for its therapeutic potential. For instance, it may exhibit inhibitory effects on cyclooxygenases (COX), which are critical in inflammatory responses .

Cell Proliferation and Apoptosis

The compound has been observed to affect cell proliferation and induce apoptosis in various cancer cell lines. This property suggests its potential application in cancer therapeutics, where modulation of these pathways can lead to reduced tumor growth.

Comparative Analysis with Similar Compounds

A comparison of methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide with structurally similar compounds reveals its unique properties:

| Compound Name | Key Features | Differences |

|---|---|---|

| 5-Amino-4-bromo-1H-pyrazole | Lacks ester and hydrobromide groups | Less versatile in synthetic applications |

| Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate | Lacks bromine atom | Different reactivity and biological activity |

| 2-(5-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid | Lacks ester group | Affects solubility and reactivity |

This table highlights how the presence of specific functional groups in methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide contributes to its enhanced biological activity compared to similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Cancer Research : Preliminary studies indicate that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further research in oncology.

Q & A

Q. What are the optimized synthetic routes for methyl 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetate hydrobromide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 2-bromoacetate can react with 5-amino-4-bromo-1H-pyrazole derivatives in polar solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (60–80°C) to form the ester intermediate, followed by hydrobromide salt formation . Key parameters affecting yield include:

Q. What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

- 1H/13C NMR : Confirm regioselectivity of bromine and amino groups on the pyrazole ring. For example, the 4-bromo substituent shows a downfield shift (~7.5 ppm in 1H NMR) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 294.97 for C₇H₉BrN₃O₂) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- In vitro assays : Use kinase or protease inhibition assays (e.g., IC₅₀ determination) with ATP-competitive binding protocols. Pre-incubate the compound (1–100 µM) with target enzymes (e.g., CDK2 or PARP) and measure activity via fluorescence/quenching .

- Controls : Include positive inhibitors (e.g., Olaparib for PARP) and solvent-only blanks.

- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. What reaction mechanisms govern the instability of the hydrobromide salt under acidic conditions?

Methodological Answer: The hydrobromide salt may undergo hydrolysis or deamination in acidic media. For example:

- Hydrolysis : Protonation of the ester group in HCl leads to cleavage, forming carboxylic acid byproducts. Monitor via TLC (silica gel, ethyl acetate/hexane) .

- Deamination : Acid-catalyzed loss of the 5-amino group generates a pyrazole-4-bromo derivative. Stabilize by buffering reaction media (pH 6–7) .

Mitigation Strategy : Use non-acidic workup conditions (e.g., neutral aqueous washes) and lyophilize promptly .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. The 4-bromo group directs electrophilic substitution to the 5-position due to electron-withdrawing effects .

- Reaction Path Sampling : Use quantum chemical software (e.g., Gaussian or ORCA) to simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Validation : Compare predicted regioselectivity with experimental HPLC/LC-MS data .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles.

- Reproducibility Checks : Replicate studies with independent synthetic batches (≥3) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deaminated derivatives) that may interfere with assays .

- Assay Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What experimental design principles optimize stability studies under varying storage conditions?

Methodological Answer:

Q. What interdisciplinary applications are emerging for this compound beyond medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.